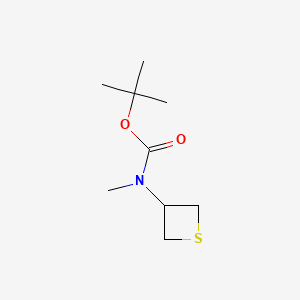

3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

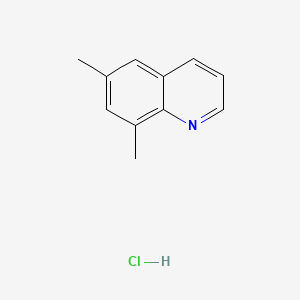

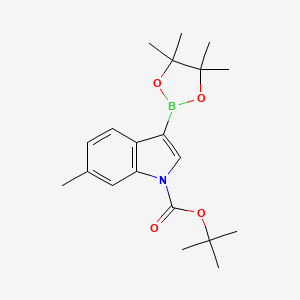

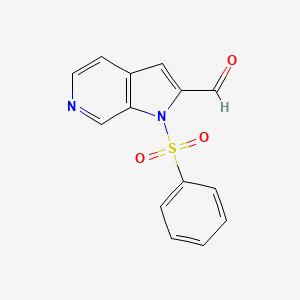

3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol is a chemical compound with the empirical formula C18H33NO2SSn . It has a molecular weight of 446.24 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of the compound isCCCCSn(CCCC)C1=CSC(C2(COC2)O)=N1 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis. Physical And Chemical Properties Analysis

The compound is solid in form . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Applications De Recherche Scientifique

Bioisosteric Applications

Oxetane rings, including structures such as 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol, have been evaluated as bioisosteres for the carboxylic acid functional group. This investigation into oxetan-3-ol and its derivatives aims to explore their potential as isosteric replacements, providing insight into their physicochemical properties and bioactivity. The study suggests that these compounds, with their unique structural framework, hold promise in medicinal chemistry for designing new therapeutics with improved pharmacokinetic profiles (Lassalas et al., 2017).

Synthetic Chemistry and Functionalization

Research into the generation of cation radicals from 2-Tributylstannyl-1,3-dithianes presents a methodology for reactive species formation. This process is significant for the intermolecular addition of olefins, showcasing the versatility of tributylstannyl compounds in synthetic organic chemistry and offering pathways for novel compound synthesis (Narasaka, Okauchi, & Arai, 1992).

Chiral Compound Analysis

The study of (E)-4-Methyl-1-tributylstannyl-oct-1-en-6-yn-3-ol emphasizes the importance of determining the absolute configuration of chiral molecules. Through circular dichroism measurement and quantum-chemical calculations, researchers can ascertain the stereochemistry of such compounds, which is crucial for understanding their biological activity and interaction with biomolecules (Voloshina et al., 2004).

Building Blocks for Solid-Phase Synthesis

3-(Tributylstannyl)allyl alcohols have been identified as useful building blocks for the solid-phase synthesis of complex organic structures such as skipped dienes and trienes. This research highlights the role of tributylstannyl compounds in facilitating the assembly of molecular libraries, which could be screened for biological activity, despite the negative results in endorphin receptor testing in this particular study (Havranek & Dvořák, 2000).

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-tributylstannyl-1,3-thiazol-2-yl)oxetan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO2S.3C4H9.Sn/c8-6(3-9-4-6)5-7-1-2-10-5;3*1-3-4-2;/h2,8H,3-4H2;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCXEYOVGVNHSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C2(COC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO2SSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676720 |

Source

|

| Record name | 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol | |

CAS RN |

1245816-13-0 |

Source

|

| Record name | 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.